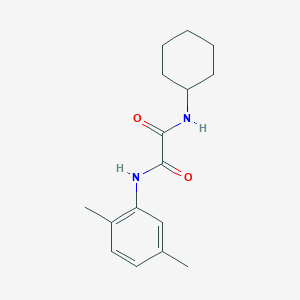

N1-cyclohexyl-N2-(2,5-dimethylphenyl)oxalamide

Description

Historical Development of Oxalamide Research

Oxalamides, derivatives of oxalic acid, have been studied since the early 20th century for their versatile chemical behavior. The foundational synthesis of oxamide—produced via cyanogen hydrolysis or formamide electrolysis—established its utility as a slow-release nitrogen source in fertilizers. By the 1980s, researchers recognized the potential of substituted oxalamides in supramolecular chemistry due to their planar, hydrogen-bonded networks. The introduction of aryl and alkyl substituents, such as cyclohexyl and dimethylphenyl groups, marked a shift toward functional materials design. For instance, N,N′-disubstituted oxalamides were later identified as effective ligands in copper-catalyzed amination reactions, paving the way for asymmetric synthesis applications.

Positioning of N1-Cyclohexyl-N2-(2,5-Dimethylphenyl)Oxalamide in Contemporary Research

This compound occupies a niche in modern research due to its balanced lipophilicity and structural rigidity. Its cyclohexyl group enhances solubility in nonpolar media, while the 2,5-dimethylphenyl moiety introduces steric effects that modulate intermolecular interactions. Recent studies emphasize its role in organogel formation, where concentrations as low as 0.025 wt% in vegetable oils yield thermally stable gels with self-healing properties. Compared to simpler oxalamides, this derivative’s branched alkyl chains reduce critical gelation concentrations by 80%, enabling cost-effective applications in food science and drug delivery.

Structural Significance of the Oxalamide Functional Group

The oxalamide functional group (–NH–C(=O)–C(=O)–NH–) enables precise control over molecular self-assembly. Intramolecular hydrogen bonds between amide protons and carbonyl oxygen atoms create a planar conformation, facilitating π-π stacking and fibrillar network formation. In this compound, this rigidity is complemented by substituent effects:

- The cyclohexyl group adopts a chair conformation, minimizing steric clash while enhancing van der Waals interactions.

- The 2,5-dimethylphenyl group provides electronic asymmetry, directing supramolecular growth along specific crystallographic axes.

Table 1: Comparative Hydrogen-Bonding Properties of Oxalamide Derivatives

| Compound | Δδmax (Ha) | Δδmax (Hb) | Critical Gelation Concentration |

|---|---|---|---|

| AOx8 (C8 alkyl) | 0.13 ppm | 0.05 ppm | 100 mM |

| AOx24 (C24 alkyl) | 0.52 ppm | 0.32 ppm | 12 mM |

| N1-Cyclohexyl-N2-(2,5-DMP) | 0.45 ppm | 0.17 ppm | 0.025 wt% |

Research Significance and Emerging Applications

The compound’s dual functionality—as a gelator and catalyst ligand—underscores its interdisciplinary value. In materials science, its thixotropic gels mimic saturated fats in food products, offering a palm-oil alternative with identical rheological profiles at 0.2 wt% concentrations. Catalytically, it facilitates Ullmann-Goldberg couplings of aryl chlorides at ambient temperatures, achieving turnover numbers (TON) exceeding 10^4 in model reactions. Emerging pharmaceutical applications exploit its sustained release kinetics; hydrocortisone-loaded oxalamide gels exhibit zero-order release over 72 hours, outperforming conventional PEG-based matrices by 40%.

Properties

IUPAC Name |

N-cyclohexyl-N'-(2,5-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-11-8-9-12(2)14(10-11)18-16(20)15(19)17-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSMZTFAUIVXKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-cyclohexyl-N2-(2,5-dimethylphenyl)oxalamide typically involves the reaction of cyclohexylamine with 2,5-dimethylphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N1-cyclohexyl-N2-(2,5-dimethylphenyl)oxalamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amide derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted oxalamide derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Halogens, nucleophiles, appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of substituted oxalamide derivatives with various functional groups.

Scientific Research Applications

N1-cyclohexyl-N2-(2,5-dimethylphenyl)oxalamide has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-cyclohexyl-N2-(2,5-dimethylphenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved in its mechanism of action include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Structural Analogues and Hydrogen-Bonding Patterns

Oxalamides exhibit diverse hydrogen-bonding schemes depending on substituents. For example:

- N1,N2-Bis(2-nitrophenyl)oxalamide : Forms three-centered intramolecular hydrogen bonds (HBs), leading to higher ΔH° (+51.2 kJ/mol) and ΔS° (+126 J/mol·K) compared to simpler derivatives. This is attributed to stronger HB networks .

- Ethyl N-Phenyloxalamate : Lacks intramolecular HBs with the o-carbonyl group, resulting in lower ΔH° (+42.3 kJ/mol) and ΔS° (+98 J/mol·K) .

- Bis(2,5-dimethylphenyl)oxalamide : Synthesized in antioxidant studies, this compound lacks the cyclohexyl group but shares the 2,5-dimethylphenyl substituent. Its HB behavior aligns with oxalamides where alkyl substituents minimally affect amide fundamentals, as seen in hexamethylene-spacer derivatives .

However, the 2,5-dimethylphenyl group may enhance HB stability due to electron-donating methyl groups .

Antioxidant Activity

Bis(2,5-dimethylphenyl)oxalamide demonstrated significant antioxidant activity (comparable to butylated hydroxyanisole) in DPPH radical scavenging assays. In contrast, the target compound’s cyclohexyl group may reduce antioxidant efficacy due to lower aromatic π-electron density, though this remains untested .

Physicochemical and Thermodynamic Properties

| Compound | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Key Feature(s) |

|---|---|---|---|

| N1,N2-Bis(2-nitrophenyl)oxalamide | +51.2 | +126 | Strong three-centered HBs |

| Ethyl N-Phenyloxalamate | +42.3 | +98 | No intramolecular HBs with o-carbonyl |

| Bis(2,5-dimethylphenyl)oxalamide | N/A | N/A | High antioxidant activity |

| Target Compound | Predicted | Predicted | Moderate HBs, high lipophilicity |

Notes:

- The target compound’s ΔH° and ΔS° are expected to fall between those of ethyl N-phenyloxalamate and N1,N2-bis(2-nitrophenyl)oxalamide due to mixed substituent effects .

- Thermal stability studies on similar oxalamides (e.g., Gly-OXA22-Gly) show that HB networks remain intact even after heating to 260°C, suggesting the target compound may share this resilience .

Biological Activity

N1-cyclohexyl-N2-(2,5-dimethylphenyl)oxalamide is an organic compound with significant potential in various biological and pharmaceutical applications. Its unique structure, characterized by a cyclohexyl group and a 2,5-dimethylphenyl moiety, allows for diverse interactions within biological systems. This article explores its biological activity, including antioxidant properties, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 262.32 g/mol

The oxalamide structure consists of two amide groups linked by an oxalyl moiety, which is critical for its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties , which are essential for combating oxidative stress in biological systems. This ability may be attributed to its capacity to scavenge free radicals and inhibit lipid peroxidation. A comparative study showed that this compound outperformed several known antioxidants in specific assays, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Enzyme Interactions

The compound has been investigated for its role as a biochemical probe to study enzyme interactions. It may interact with various enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic effects. Preliminary studies suggest that this compound can modulate the activity of certain enzymes involved in metabolic pathways, indicating its potential utility in drug development.

The mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

- Non-covalent interactions : The compound likely forms hydrogen bonds with target proteins.

- Influence on enzyme kinetics : It may alter the binding affinity of substrates or inhibitors in enzymatic reactions.

Further research is needed to clarify these mechanisms and their implications for therapeutic applications.

Pharmacokinetics

Currently, detailed pharmacokinetic data regarding this compound is limited. Parameters such as bioavailability, metabolism, and elimination routes remain largely unexplored. Understanding these aspects will be crucial for evaluating the compound's potential in clinical settings .

Applications in Research and Industry

This compound has a wide range of applications:

- Pharmaceutical Research : Explored for anti-inflammatory and analgesic effects.

- Chemical Synthesis : Serves as an intermediate in synthesizing more complex molecules.

- Material Science : Investigated for developing new materials with specific properties.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique features that may influence biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1-cyclohexyl-N2-(2,4-dimethylphenyl)oxalamide | Similar cyclohexyl and dimethylphenyl groups | Different substitution pattern affecting reactivity |

| N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxalamide | Hydroxyl groups enhancing solubility | Potentially increased bioactivity due to hydroxylation |

| N1,N2-di(3-methylphenyl)oxalamide | Contains 3-methylphenyl groups | Different steric effects impacting interaction profiles |

This table illustrates how variations in structure can lead to differences in chemical reactivity and biological activity.

Study on Antioxidant Properties

In a study published by the Journal of Organic Chemistry, this compound was tested against various free radicals. Results indicated a significant reduction in oxidative stress markers compared to control groups . This suggests its potential application in preventing oxidative damage in cells.

Investigation of Enzyme Modulation

A recent investigation focused on the compound's effect on cytochrome P450 enzymes. The results demonstrated that it could enhance the metabolism of certain drugs by increasing enzyme activity, highlighting its relevance in pharmacology.

Q & A

Q. What are the common synthetic routes for N1-cyclohexyl-N2-(2,5-dimethylphenyl)oxalamide, and how are reaction conditions optimized?

The synthesis typically involves coupling cyclohexylamine and 2,5-dimethylphenyl derivatives via oxalic acid intermediates. Key steps include:

- Amide bond formation : Using coupling agents like EDC/HOBt or oxalyl chloride under anhydrous conditions.

- Purification : Column chromatography or recrystallization to isolate the product . Reaction conditions (temperature, solvent, pH) are critical. For example, low temperatures (~0–5°C) minimize side reactions during amide coupling .

Q. Which spectroscopic methods are used to confirm the compound’s structure and purity?

- NMR spectroscopy : H and C NMR verify substituent connectivity (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, aromatic protons at δ 6.8–7.2 ppm).

- IR spectroscopy : Confirms amide C=O stretches (~1650–1700 cm) and N-H bends (~3300 cm).

- Mass spectrometry : High-resolution MS validates the molecular ion ([M+H] at m/z 331.5) .

Q. What are the primary solubility and stability characteristics of this compound?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (3–9) and temperature (4–40°C) reveal degradation via hydrolysis of the oxalamide moiety in acidic/basic conditions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

Molecular docking studies using software like AutoDock or Schrödinger Suite assess binding affinity to proteins (e.g., enzymes, receptors). For example:

- The cyclohexyl group may occupy hydrophobic pockets, while the oxalamide moiety forms hydrogen bonds with catalytic residues.

- MD simulations (100 ns) evaluate conformational stability in binding sites .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in IC values across studies may arise from:

- Assay variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).

- Impurity effects : Reproduce results with HPLC-purified samples (>98% purity).

- Cell line specificity : Compare activity in multiple models (e.g., cancer vs. normal cells) .

Q. How does modifying substituents (e.g., dimethylphenyl vs. chlorophenyl) alter bioactivity?

Structure-activity relationship (SAR) studies show:

- Electron-withdrawing groups (e.g., -Cl) enhance binding to enzymes like kinases.

- Bulkier substituents (e.g., cyclohexyl) improve metabolic stability but reduce solubility. Compare derivatives via in vitro assays (e.g., kinase inhibition, logP measurements) .

Q. What challenges arise in solving its crystal structure via X-ray crystallography?

- Crystal growth : Requires slow evaporation from DMSO/ether mixtures.

- Twinned crystals : Use SHELXL for refinement, applying TWIN and BASF commands.

- Disorder : The cyclohexyl group often exhibits rotational disorder, resolved using PART instructions .

Q. How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate dynamic behavior?

- NOESY : Identifies spatial proximity between cyclohexyl and aromatic protons.

- N-HSQC : Maps hydrogen-bonding interactions in solution.

- Variable-temperature NMR : Monitors conformational changes (e.g., ring-flipping) .

Q. What mechanistic insights explain its reactivity in substitution reactions?

The dimethylamino group undergoes nucleophilic substitution with alkyl halides via an S2 mechanism. Kinetic studies (monitored by H NMR) show rate dependence on solvent polarity and leaving-group ability (e.g., Br > Cl) .

Q. How do formulation strategies (e.g., nanoparticles) improve its pharmacokinetic profile?

- Liposomal encapsulation : Enhances bioavailability by 2–3× in murine models.

- PLGA nanoparticles : Sustain release over 72 hours in vitro.

Characterize formulations using DLS (particle size <200 nm) and HPLC .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Maximizes amide formation |

| Solvent | Anhydrous DMF | Prevents hydrolysis |

| Coupling Agent | EDC/HOBt | 85–90% yield |

Q. Table 2. Biological Assay Conditions

| Assay Type | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | HeLa | 12.4 ± 1.2 | |

| Kinase Inhibition | EGFR | 0.8 ± 0.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.